molecular formula C51H88O6 B3026213 (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester CAS No. 116198-40-4

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

Número de catálogo: B3026213
Número CAS: 116198-40-4
Peso molecular: 797.2 g/mol
Clave InChI: XVZKEWCRXPFBME-PUULZFANSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Dimyristoyl-3-eicosapentaenoyl-rac-glycerol is a triacylglycerol that contains myristic acid at the sn-1 and sn-2 positions and eicosapentaenoic acid at the sn-3 position. Relative quantities of 1,2-dimyristoyl-3-eicosapentaenoyl-rac-glycerol in the alga T. minutus positively correlate with increases in temperature.

Actividad Biológica

(all-Z)-5,8,11,14,17-eicosapentaenoic acid (EPA) is a polyunsaturated omega-3 fatty acid known for its significant biological activities. The compound , 2,3-bis[(1-oxotetradecyl)oxy]propyl ester of EPA, is a modified form that enhances its bioavailability and therapeutic potential. This article examines the biological activity of this compound, including its effects on cardiovascular health, inflammation, and metabolic disorders.

  • Molecular Formula : C20_{20}H30_{30}O2_2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 10417-94-4
  • Structure : The structure features a long carbon chain typical of fatty acids and specific functional groups that enhance its solubility and absorption in biological systems.

Cardiovascular Health

Eicosapentaenoic acid has been extensively studied for its cardioprotective effects. Research indicates that it can significantly reduce triglyceride levels and improve lipid profiles in patients with hyperlipidemia. A notable study randomized participants to receive either EPA or a placebo for 12 weeks. Results showed that those taking EPA experienced a reduction in both systolic and diastolic blood pressure by approximately 30% and 45%, respectively .

Anti-inflammatory Effects

EPA exhibits potent anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and eicosanoids, which are implicated in various inflammatory diseases. A study demonstrated that EPA supplementation led to decreased levels of C-reactive protein (CRP), a marker for systemic inflammation .

Metabolic Disorders

The compound has also shown promise in managing metabolic disorders such as obesity and type 2 diabetes. In clinical trials, EPA supplementation improved insulin sensitivity and reduced body fat mass in overweight individuals . This effect is attributed to the modulation of lipid metabolism and enhancement of mitochondrial function.

Neuroprotective Effects

Emerging research suggests that EPA may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and depression. Animal studies have indicated that EPA can reduce neuroinflammation and promote neuronal survival .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Cardiovascular HealthReduces triglycerides; lowers blood pressure
Anti-inflammatoryDecreases CRP levels
Metabolic DisordersImproves insulin sensitivity
NeuroprotectiveReduces neuroinflammation

Case Study 1: Cardiovascular Benefits

In a double-blind study involving 172 volunteers with elevated blood pressure, participants received either EPA or a placebo. Those on EPA showed significant reductions in both systolic and diastolic blood pressure compared to the placebo group, highlighting its potential as a therapeutic agent for hypertension .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the impact of EPA on patients with rheumatoid arthritis. Participants who supplemented with EPA reported reduced joint pain and swelling after eight weeks of treatment, demonstrating its efficacy in inflammatory conditions .

Propiedades

IUPAC Name

2,3-di(tetradecanoyloxy)propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-32-35-38-41-44-50(53)56-47-48(57-51(54)45-42-39-36-33-29-21-18-15-12-9-6-3)46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2/h7,10,16,19,23-24,26-27,32,35,48H,4-6,8-9,11-15,17-18,20-22,25,28-31,33-34,36-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,35-32-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZKEWCRXPFBME-PUULZFANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 5
Reactant of Route 5
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 6
Reactant of Route 6
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.